![molecular formula C11H20O3 B14725919 formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 5655-91-4](/img/structure/B14725919.png)
formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is a compound that combines formic acid with a bicyclic alcohol structure. The bicyclic alcohol, also known as borneol, is a naturally occurring organic compound found in various essential oils. It is known for its pleasant aroma and has been used in traditional medicine and perfumery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol can be achieved through several methods. One common method involves the reduction of camphor using sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an organic solvent such as ethanol or ether at room temperature. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of camphor. This process uses a metal catalyst such as palladium or platinum and hydrogen gas under high pressure and temperature. The resulting product is then separated and purified using various techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to camphor using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced to isoborneol using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and acids.
Major Products
Oxidation: Camphor.
Reduction: Isoborneol.
Substitution: Various substituted borneol derivatives.
Aplicaciones Científicas De Investigación
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its use in traditional medicine for treating various ailments.
Industry: Used in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and receptors in the body, leading to its antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain enzymes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Isoborneol: A stereoisomer of borneol with similar properties but different spatial arrangement.
Camphor: An oxidized form of borneol with distinct chemical and physical properties.
Norborneol: Another bicyclic alcohol with a similar structure but different functional groups.
Uniqueness
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
5655-91-4 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O.CH2O2/c1-9(2)7-4-5-10(9,3)8(11)6-7;2-1-3/h7-8,11H,4-6H2,1-3H3;1H,(H,2,3)/t7-,8+,10+;/m0./s1 |
Clave InChI |
UAQVMSCCHSGPFK-GZJXKWBNSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C1(C)C)C[C@H]2O.C(=O)O |
SMILES canónico |
CC1(C2CCC1(C(C2)O)C)C.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



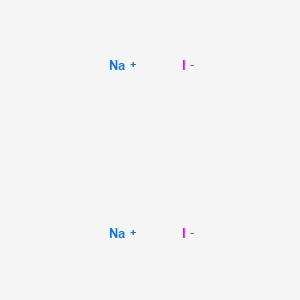

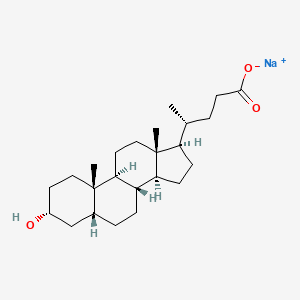
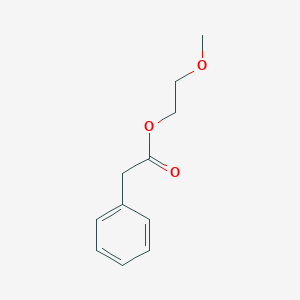
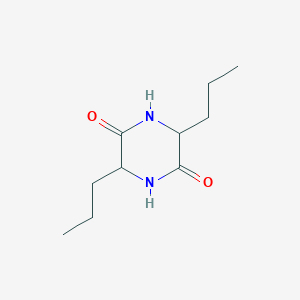
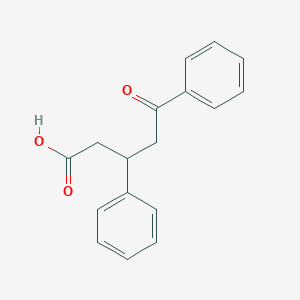
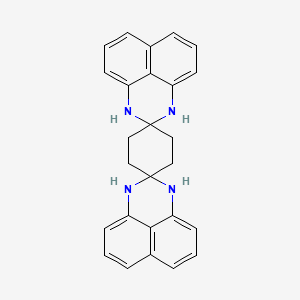
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)
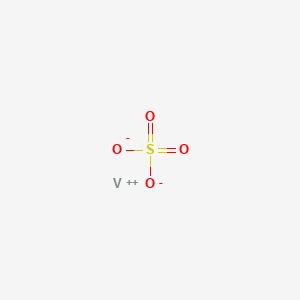
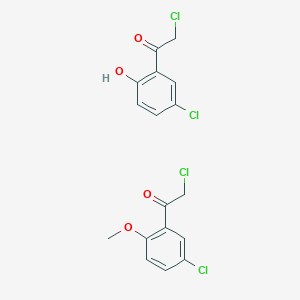

![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)

